molecular formula C5H9FO4 B167013 (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol CAS No. 129939-84-0

(2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol

Cat. No.: B167013
CAS No.: 129939-84-0
M. Wt: 152.12 g/mol
InChI Key: YVMHSZGJGHRGOD-MBMOQRBOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol: is a synthetic sugar derivative where the hydroxyl group at the second carbon of xylopyranose is replaced by a fluorine atom. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol typically involves the fluorination of a suitable precursor. One common method is the reaction of glycals with acetyl hypofluorite, which provides a rapid, stereoselective, and high-yielding synthesis . The reaction is carried out at low temperatures (around -78°C) to ensure high selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including chlorination, hydrolysis, fluorination, bromination, condensation, and deprotection . These steps are often carried out in continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated sugar derivatives, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol is used as a building block in the synthesis of complex carbohydrates and glycoconjugates. Its unique properties make it a valuable tool in studying carbohydrate chemistry and developing new synthetic methodologies.

Biology: In biological research, this compound is used to study enzyme mechanisms and carbohydrate metabolism. Its resistance to hydrolysis and nuclease degradation makes it a useful probe in various biochemical assays .

Medicine: The compound is explored for its potential in drug development, particularly in designing nucleoside analogs for antiviral and anticancer therapies. Its incorporation into oligonucleotides enhances their stability and efficacy .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties enable the development of new products with improved performance and stability.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The fluorine atom’s presence alters the compound’s electronic properties, enhancing its binding affinity and stability. For example, in antiviral therapies, the compound acts as a competitive inhibitor of viral polymerases, preventing viral replication .

Comparison with Similar Compounds

Uniqueness: (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Its ability to resist hydrolysis and nuclease degradation makes it particularly valuable in biochemical and medical research.

Properties

CAS No.

129939-84-0

Molecular Formula

C5H9FO4

Molecular Weight

152.12 g/mol

IUPAC Name

(2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol

InChI

InChI=1S/C5H9FO4/c6-3-4(8)2(7)1-10-5(3)9/h2-5,7-9H,1H2/t2-,3-,4+,5+/m1/s1

InChI Key

YVMHSZGJGHRGOD-MBMOQRBOSA-N

SMILES

C1C(C(C(C(O1)O)F)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)O)F)O)O

Canonical SMILES

C1C(C(C(C(O1)O)F)O)O

Synonyms

alpha-D-Xylopyranose,2-deoxy-2-fluoro-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.